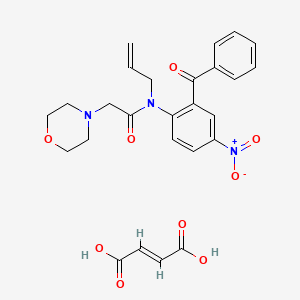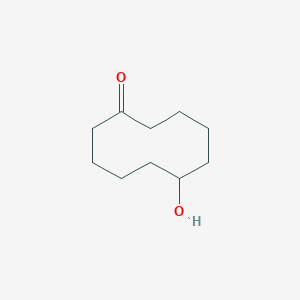
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane is a chemical compound with the molecular formula C8H12Cl4 It is a cyclobutane derivative characterized by the presence of four chlorine atoms and four methyl groups attached to the cyclobutane ring
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane typically involves the chlorination of 2,2,4,4-tetramethylcyclobutane. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination of the desired positions on the cyclobutane ring .
Analyse Des Réactions Chimiques
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methyl groups to form carboxylic acids.
Common reagents used in these reactions include chlorine gas, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane involves its interaction with specific molecular targets. The chlorine atoms and methyl groups on the cyclobutane ring influence its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane can be compared with similar compounds such as:
1,1,2,2-Tetrachloroethane: Another chlorinated compound with different structural and chemical properties.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with hydroxyl groups instead of chlorine atoms.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: A compound with carbonyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
7374-59-6 |
|---|---|
Formule moléculaire |
C8H12Cl4 |
Poids moléculaire |
250.0 g/mol |
Nom IUPAC |
1,1,3,3-tetrachloro-2,2,4,4-tetramethylcyclobutane |
InChI |
InChI=1S/C8H12Cl4/c1-5(2)7(9,10)6(3,4)8(5,11)12/h1-4H3 |
Clé InChI |
GRGGZBVSKCXMAV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C1(Cl)Cl)(C)C)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



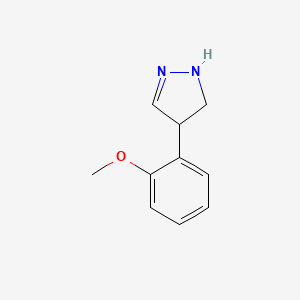
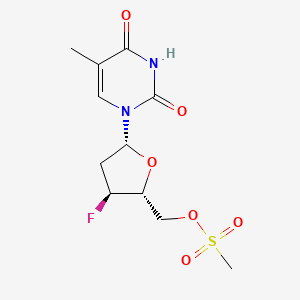
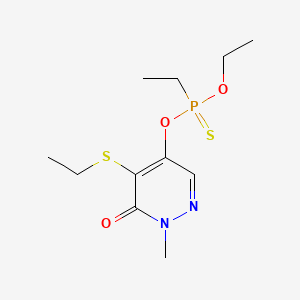
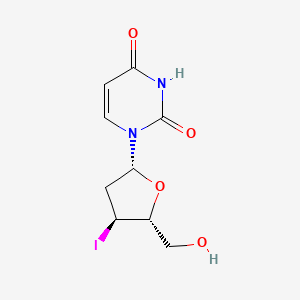
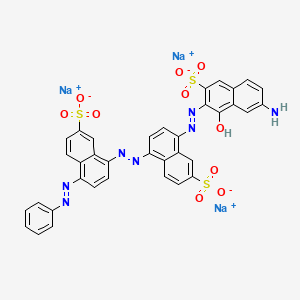
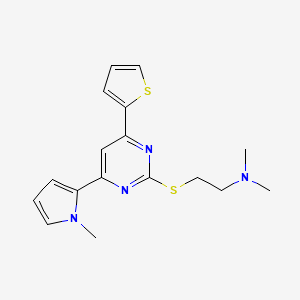
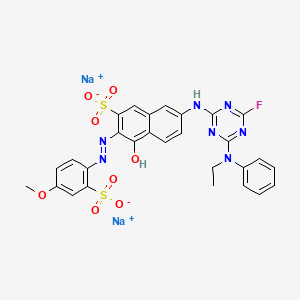
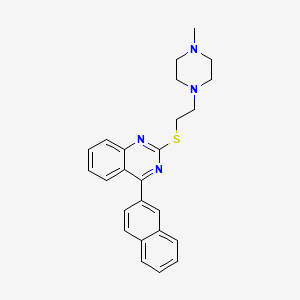
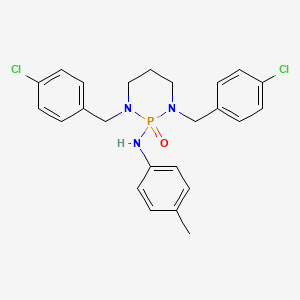
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
